This compound has been studied for various applications, particularly in the context of drug development targeting specific pathways in disease mechanisms. Its unique structure allows it to interact with biological targets effectively, making it a subject of interest in pharmaceutical research.
The synthesis of 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine typically involves several key steps:
The synthesis can be optimized by varying reaction temperatures, solvents, and catalyst types to enhance yield and purity .
The molecular structure of 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine can be analyzed through various techniques:
The structural formula can be represented as follows:
1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine participates in several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine primarily involves:
Research indicates that compounds with similar structures have shown efficacy in modulating pathways related to neuroprotection and inflammation .
Property | Value |
---|---|
Molecular Formula | C_{13}H_{15}F_2N |
Molecular Weight | 241.26\,g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine has promising applications in:
Piperidine, a saturated six-membered nitrogen heterocycle (azepane), is a privileged scaffold in pharmaceutical design due to its exceptional conformational flexibility, basic nitrogen (pKa ~11.2), and capacity for diverse functionalization. Piperidin-4-amine derivatives, featuring an amine at the 4-position, offer enhanced vectorality for interactions with biological targets. This moiety enables:
Table 1: Selected Bioactive Piperidin-4-amine Derivatives in Clinical or Preclinical Development
Compound Name/Code | Biological Target | Therapeutic Area | Structural Feature |
---|---|---|---|
ARN25499 (Compound 15) [3] | CDC42/RHOJ GTPase | Oncology | Trisubstituted pyrimidine core |
M22 [4] | NEDD8 Activating Enzyme (NAE) | Oncology | 1-Benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine |
DAAO Inhibitors [5] | D-Amino Acid Oxidase | Schizophrenia | Pyridazinone core with piperidinyl linker |
The difluoromethoxy (-OCF₂H) group, when appended to aromatic systems, confers distinct physicochemical and pharmacological advantages over methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups:
Table 2: Impact of Fluorinated Ether Motifs on Compound Properties
Group | logP (Ar-X) | H-Bond Acidity [A] | Conformation (vs. aryl ring) | Metabolic Vulnerability |
---|---|---|---|---|
-OCH₃ | ~1.5-2.0 | <0.01 | Coplanar | High (O-dealkylation) |
-OCF₂H | ~2.4 | 0.10 | Coplanar | Low |
-OCF₃ | ~2.9 | <0.01 | Orthogonal | Very Low |
The merger of piperidin-4-amine with fluorinated aryl motifs evolved through key medicinal chemistry strategies:
Table 3: Evolution of Piperidin-4-amine Derivatives with Aryl Motifs
Generation | Representative Structure | Key Advance | Limitation |
---|---|---|---|
1 (Pre-1990s) | Unsubstituted benzyl-piperidin-4-amines | Synthetic accessibility | Low metabolic stability, poor selectivity |
2 (1990-2010) | 4-Fluoro/trifluoromethyl benzyl-piperidin-4-amines | Improved CNS penetration, stability | Suboptimal H-bonding, high logP |
3 (2010-Present) | 4-(Difluoromethoxy)benzyl-piperidin-4-amines | Balanced H-bond donation, lower logD, high stability | Synthetic complexity of -OCF₂H installation |
The strategic fusion of the piperidin-4-amine scaffold with the 4-(difluoromethoxy)phenyl group—as in 1-{[4-(Difluoromethoxy)phenyl]methyl}piperidin-4-amine—represents a deliberate optimization to harness the pharmacological advantages of both motifs. This hybrid architecture maximizes target engagement versatility while addressing historical limitations of metabolic lability and physicochemical imbalance [1] [3] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2